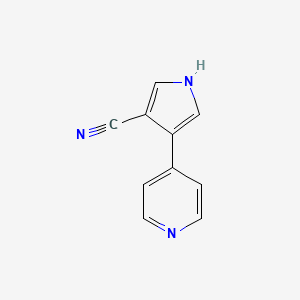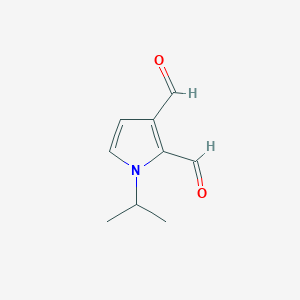
1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions and in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity compounds.
化学反応の分析
Types of Reactions
1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
科学的研究の応用
1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues, affecting the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
1-Isopropyl-1H-pyrrole-2-carbaldehyde: A closely related compound with a single aldehyde group.
2-Formylpyrrole: Another pyrrole derivative with a formyl group at the 2-position.
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A pyrazole derivative with similar structural features.
Uniqueness
1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde is unique due to the presence of two aldehyde groups, which can participate in a wider range of chemical reactions compared to its mono-aldehyde counterparts
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
1-propan-2-ylpyrrole-2,3-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-4-3-8(5-11)9(10)6-12/h3-7H,1-2H3 |
InChIキー |
JPKSNHBZNATUPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CC(=C1C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


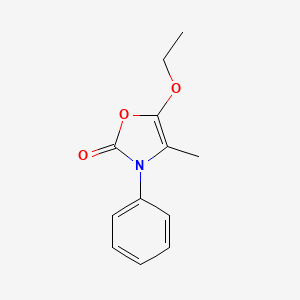
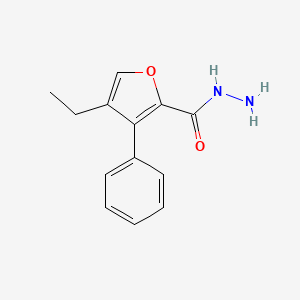

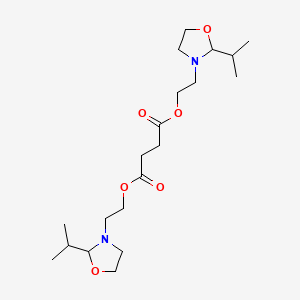
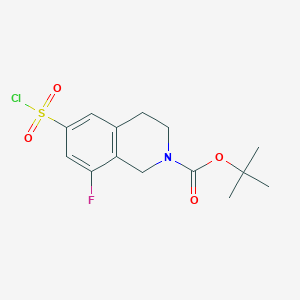
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
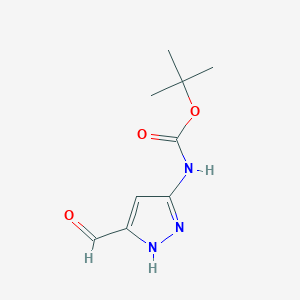
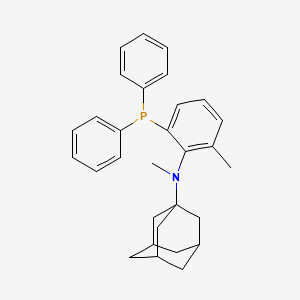
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)

![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)
![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
